Nc1ncc(s1)S(=O)(=O)c2ccc(cc2)N+[O-]
. The compound has a 2D structure and a 3D conformer .
2-Amino-5-(4-nitrophenylsulfonyl)thiazole is a chemical compound characterized by the molecular formula and a molecular weight of approximately 285.30 g/mol. This compound features both an amino group and a nitrophenylsulfonyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. It serves as a versatile building block for synthesizing more complex organic molecules and is utilized in biological research, particularly in studying enzyme activities and protein interactions .
This compound is classified under the category of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals. The specific compound, 2-Amino-5-(4-nitrophenylsulfonyl)thiazole, can be sourced from chemical suppliers and is often used in academic and industrial research settings due to its functional groups that allow for further chemical modifications .
The synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole typically involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine, dissolved in an organic solvent like dichloromethane. The reaction conditions are optimized to achieve high yields and purity of the desired product.
The molecular structure of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole features a thiazole ring substituted at the 5-position by a sulfonamide group derived from para-nitrobenzenesulfonyl chloride and at the 2-position by an amino group. The presence of these functional groups makes it reactive towards various chemical transformations.
The mechanism of action for compounds like 2-Amino-5-(4-nitrophenylsulfonyl)thiazole often involves interactions at the molecular level with biological targets such as enzymes or receptors. The amino group can facilitate hydrogen bonding with active sites on proteins, while the nitrophenylsulfonyl moiety may influence binding affinity and specificity due to its electron-withdrawing properties.
The compound's reactivity can be exploited in medicinal chemistry for designing inhibitors or probes that selectively interact with biological macromolecules, potentially leading to therapeutic applications .
The applications of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole span several fields:
The thiazole ring stands as a cornerstone scaffold in medicinal chemistry, with its bioisosteric properties enabling the development of numerous therapeutic agents. This five-membered heterocycle containing nitrogen and sulfur atoms was first synthesized in 1889 via the Hantzsch condensation reaction, where α-halocarbonyl compounds react with thioamides or thiourea [2]. The structural versatility of the thiazole nucleus facilitated its rapid adoption in drug discovery programs throughout the 20th century. Thiazole-containing compounds emerged as privileged structures due to their diverse bioactivities and favorable pharmacokinetic profiles [5].
The 1940s witnessed the first major breakthrough with the introduction of sulfathiazole, a 2-aminothiazole derivative developed by Winthrop Chemical Company that became a frontline antibacterial agent. This was followed by the 1954 approval of acetazolamide (Diamox®), a carbonic anhydrase inhibitor featuring the 1,3,4-thiadiazole ring (a thiazole bioisostere) for glaucoma treatment [1]. The structural similarity between thiazole and thiadiazole rings allowed medicinal chemists to exploit shared biological activity profiles while optimizing pharmacological properties. The subsequent development of cefazolin in the 1970s, a first-generation cephalosporin antibiotic containing the 1,3,4-thiadiazole ring, demonstrated the scaffold's enduring pharmaceutical value against Gram-positive and Gram-negative bacteria, particularly for surgical-site infection prevention [1].
Table 1: Historical Milestones in Thiazole-Based Drug Development
Time Period | Compound | Therapeutic Class | Significance |
---|---|---|---|
1940s | Sulfathiazole | Antibacterial | First thiazole-based antimicrobial |
1954 | Acetazolamide | Carbonic anhydrase inhibitor | Introduced thiadiazole scaffold for glaucoma |
1970s | Cefazolin | First-generation cephalosporin | Demonstrated scaffold versatility against resistant bacteria |
2018 | Lusutrombopag | Thrombopoietin receptor agonist | FDA-approved for thrombocytopenia |
2019 | Cefiderocol | Siderophore antibiotic | Addresses multidrug-resistant Gram-negative infections |
The 21st century has witnessed continued innovation with FDA approvals including lusutrombopag (2018) for thrombocytopenia and cefiderocol (Fetroja®, 2019), a siderophore antibiotic containing the thiazole ring active against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa [2]. The pharmacophore evolution from simple thiazole structures to complex derivatives like 2-amino-5-(4-nitrophenylsulfonyl)thiazole reflects medicinal chemistry's strategic approach to scaffold optimization in response to emerging therapeutic challenges, particularly antimicrobial resistance.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8